molecular formula C15H18N2O2 B5378473 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione

3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione

Cat. No. B5378473
M. Wt: 258.32 g/mol
InChI Key: UXAMSHKGHHRCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione, also known as CGP-39653, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione is not fully understood, but it has been shown to act as an antagonist at the NMDA receptor. This receptor is involved in the regulation of synaptic plasticity and is implicated in a variety of neurological disorders. By blocking the NMDA receptor, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione may prevent excessive glutamate release and excitotoxicity, which can lead to neuronal damage.
Biochemical and Physiological Effects:
3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. Additionally, it has been shown to decrease the expression of pro-inflammatory cytokines and to inhibit the activation of microglia, immune cells in the brain that can contribute to neuroinflammation.

Advantages and Limitations for Lab Experiments

3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments. It is a synthetic compound that can be easily produced in large quantities with high purity. Additionally, it has been extensively studied and its effects are well-characterized. However, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has some limitations for lab experiments. It is a relatively large and complex molecule, which can make it difficult to study its interactions with other molecules. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione. One area of focus is the development of more potent and selective NMDA receptor antagonists. Additionally, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione may have potential therapeutic applications in other neurological disorders, such as Parkinson's disease and epilepsy. Further research is also needed to fully understand its mechanism of action and to identify potential side effects and limitations of its use.
Conclusion:
In conclusion, 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione is a synthetic compound that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves antagonism of the NMDA receptor, and it has been shown to have neuroprotective and anti-inflammatory effects. 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has several advantages for lab experiments, but also has limitations due to its size and complexity. Future research on 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione may lead to the development of new treatments for neurological disorders.

Synthesis Methods

The synthesis of 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione involves the reaction of cyclohexanone with methyl anthranilate in the presence of sodium ethoxide to form 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione. This method has been optimized to produce high yields of the compound with good purity.

Scientific Research Applications

3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells. 3-cyclohexyl-1-methyl-2,4(1H,3H)-quinazolinedione has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

3-cyclohexyl-1-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-16-13-10-6-5-9-12(13)14(18)17(15(16)19)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAMSHKGHHRCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)N(C1=O)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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